molecular formula C5H7ClF3NO B1285131 N-(3-chloropropyl)-2,2,2-trifluoroacetamide CAS No. 67680-78-8

N-(3-chloropropyl)-2,2,2-trifluoroacetamide

Cat. No. B1285131
CAS RN: 67680-78-8
M. Wt: 189.56 g/mol
InChI Key: PRABUCUNDPBFOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoroacetyl compounds involves various organic reactions. For instance, the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides is achieved through a Beckmann rearrangement followed by trifluoroacetylation . Another synthesis method for N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides uses the Dakin–West reaction catalyzed by trifluoroacetic acid (TFA) . These methods highlight the role of TFA in facilitating the synthesis of trifluoroacetyl-containing compounds and suggest possible synthetic routes for N-(3-chloropropyl)-2,2,2-trifluoroacetamide.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and conformations. For example, the title compound in paper has a dihedral angle between the aromatic rings and specific twists relative to the acetamide group. This suggests that N-(3-chloropropyl)-2,2,2-trifluoroacetamide may also exhibit unique conformational features due to the presence of the trifluoroacetyl group and the chloropropyl substituent.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-chloropropyl)-2,2,2-trifluoroacetamide can be inferred from the properties of similar compounds. The trifluoroacetyl group is known to impart unique chemical properties due to its strong electron-withdrawing nature, which can affect the acidity, boiling point, and solubility of the compound . The presence of the chloropropyl group may also influence the compound's lipophilicity and reactivity towards nucleophiles. The crystal structure analysis of a related compound suggests that hydrogen bonding and weak interactions could play a role in the solid-state packing of N-(3-chloropropyl)-2,2,2-trifluoroacetamide.

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known compound like “N-(3-chloropropyl)-2,2,2-trifluoroacetamide”, some of this information may not be available. It’s always a good idea to consult primary scientific literature for the most accurate and up-to-date information.


properties

IUPAC Name

N-(3-chloropropyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF3NO/c6-2-1-3-10-4(11)5(7,8)9/h1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRABUCUNDPBFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589344
Record name N-(3-Chloropropyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloropropyl)-2,2,2-trifluoroacetamide

CAS RN

67680-78-8
Record name N-(3-Chloropropyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chloropropyl)-2,2,2-trifluoroacetamide
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